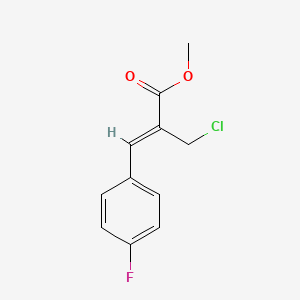
methyl (2Z)-2-(chloromethyl)-3-(4-fluorophenyl)prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2Z)-2-(chloromethyl)-3-(4-fluorophenyl)prop-2-enoate is an organic compound with a complex structure that includes a chloromethyl group, a fluorophenyl group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-(chloromethyl)-3-(4-fluorophenyl)prop-2-enoate typically involves the reaction of 4-fluorobenzaldehyde with chloroacetic acid in the presence of a base to form the corresponding α-chloromethyl-4-fluorocinnamic acid. This intermediate is then esterified using methanol and a suitable acid catalyst to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2Z)-2-(chloromethyl)-3-(4-fluorophenyl)prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functionalized derivatives.
Addition Reactions: The double bond in the prop-2-enoate moiety can undergo addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a carboxylic acid or ketone.
Wissenschaftliche Forschungsanwendungen
Methyl (2Z)-2-(chloromethyl)-3-(4-fluorophenyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of methyl (2Z)-2-(chloromethyl)-3-(4-fluorophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s reactivity is influenced by the presence of the chloromethyl and fluorophenyl groups, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (2Z)-2-(bromomethyl)-3-(4-fluorophenyl)prop-2-enoate
- Methyl (2Z)-2-(chloromethyl)-3-(4-chlorophenyl)prop-2-enoate
- Methyl (2Z)-2-(chloromethyl)-3-(4-methylphenyl)prop-2-enoate
Uniqueness
Methyl (2Z)-2-(chloromethyl)-3-(4-fluorophenyl)prop-2-enoate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in research and development.
Eigenschaften
IUPAC Name |
methyl (Z)-2-(chloromethyl)-3-(4-fluorophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO2/c1-15-11(14)9(7-12)6-8-2-4-10(13)5-3-8/h2-6H,7H2,1H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDYPEYBJDRQPE-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)F)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(C=C1)F)/CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-amino-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-pyrazole-5-carboxylate](/img/structure/B2764819.png)
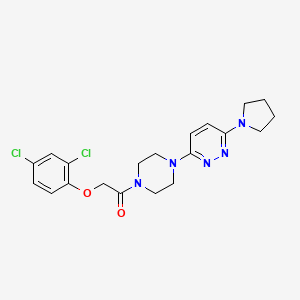
![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one](/img/structure/B2764822.png)
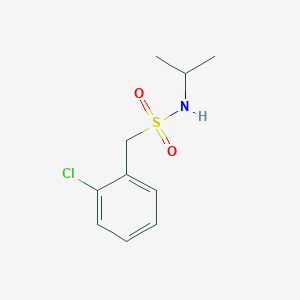

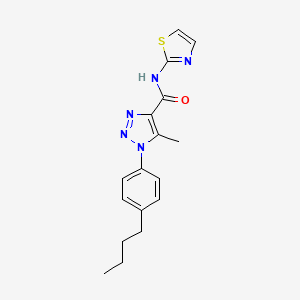
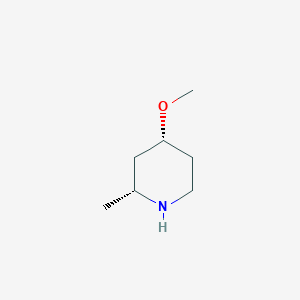
![[1-(4-Nitrobenzenesulfonyl)pyrrolidin-2-yl]methanamine hydrochloride](/img/structure/B2764828.png)
![4-(4-(dimethylamino)phenyl)-6-((tetrahydrofuran-2-yl)methyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2764829.png)
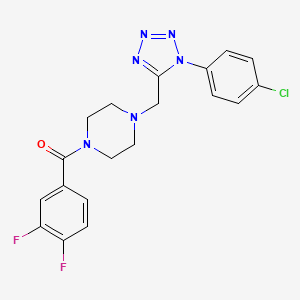
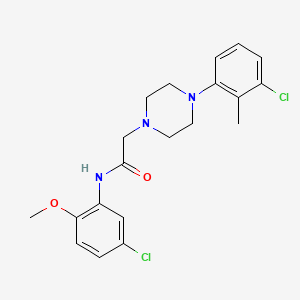
![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2764833.png)
![N-{[(4-hydroxycyclohexyl)carbamoyl]methyl}-N-methylbut-2-ynamide](/img/structure/B2764836.png)

